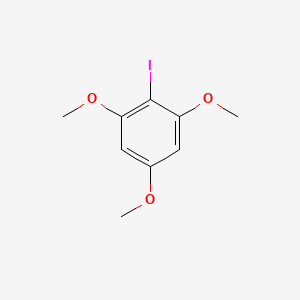

1,3,5-三甲氧基-4-碘苯

描述

1,3,5-Trimethoxy-4-iodobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various substituted benzene derivatives which can provide insights into the properties and reactions of substituted benzenes in general. For instance, the synthesis of polystannylated and polychloromercurio benzene derivatives from tribromo- and tetrabromobenzene , and the metalation reactions of trimethoxybenzenes suggest that substituted benzenes can undergo further chemical transformations to yield a variety of products with potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of substituted benzene derivatives, such as the polystannylated and polychloromercurio benzenes, involves the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium, followed by conversion with mercuric chloride . Similarly, the polylithiation reactions of trimethoxybenzenes indicate that it is possible to substitute all arylic hydrogens through sequential bimetalation and monometalation reactions . These studies demonstrate the reactivity of substituted benzenes and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives can be complex, as evidenced by the solid-state self-assembly of a complex from benzenetricarboxylic acid and trihydroxybenzene, which forms a planar rosette-shaped structure due to hydrogen bonding . Additionally, the crystal structure of tris(chloromercurio)benzene confirmed by X-ray crystallography and the analysis of metal–organic hybrids of tris(4-pyridylsulfanylmethyl)-2,4,6-trimethylbenzene with mercuric halides provide insights into the three-dimensional arrangements that can be achieved with substituted benzenes.

Chemical Reactions Analysis

The chemical reactions of substituted benzenes can be quite varied. For example, the combustion properties of trimethylbenzene have been characterized, and a kinetic model for its combustion has been developed . The atmospheric oxidation mechanism of trimethylbenzene initiated by OH radicals has also been investigated, showing the formation of various oxidation products . These studies highlight the reactivity of substituted benzenes under different conditions and the potential formation of intermediate species.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzenes can be influenced by various factors. For instance, the study of biofield treated 1,2,3-trimethoxybenzene showed changes in physical, thermal, and spectral properties, indicating that external energy can alter the characteristics of such compounds . The crystal structure of 1,3,5-trimethyl-2,4,6-trinitrobenzene revealed the arrangement of planar layers and the orientation of NO2 groups, which can affect the compound's stability and reactivity .

科学研究应用

电子离域和Kekule结构贡献

Howard、Krygowski和Główka(1996年)在《四面体》杂志上发表的一项研究表明,1,3,5-三甲氧基苯在其分子结构中表现出π电子离域。对1,3,5-三甲氧基苯的从头算计算表明,非对称取代基会导致环中Kekule结构的不平衡,突出其独特的电子性质(Howard, Krygowski, & Główka, 1996)。

立体选择性合成应用

Lightfoot、Twiddle和Whiting(2005年)在《有机与生物分子化学》杂志中描述了使用碘苯和4,4,6-三甲基-2-乙烯基-1,3,2-二氧杂硼烷立体选择性制备1,6-二苯基-1,3,5-己三烯。这展示了1,3,5-三甲氧基-4-碘苯在立体控制多烯合成领域的应用(Lightfoot, Twiddle, & Whiting, 2005)。

燃烧和动力学建模

Diévart等人(2013年)在《燃料》杂志中研究了1,3,5-三甲基苯的燃烧特性,其结构与1,3,5-三甲氧基-4-碘苯相似。他们的研究涉及燃烧特性的实验测定和详细化学动力学模型的构建,这与了解此类化合物的燃烧过程有关(Diévart et al., 2013)。

多锂化反应

Cabiddu、Contini、Fattuoni、Floris和Gelli(1991年)在《四面体》杂志中研究了1,3,5-和1,2,4-三甲氧基苯的多锂化反应。他们的研究结果证明了通过各种金属化技术取代所有芳基氢的可能性,这对于了解此类化合物的化学反应性和改性潜力至关重要(Cabiddu et al., 1991)。

光氧化研究

Bandow和Washida(1985年)在《日本化学会志》中研究了1,2,3-、1,2,4-和1,3,5-三甲基苯的光氧化,包括1,3,5-三甲基苯,一种相关化合物。他们的工作提供了对各种氧化产物形成和反应机制的见解,这对于理解此类分子的光化学行为至关重要(Bandow & Washida, 1985)。

实时气溶胶测量

Gross等人(2006年)在《分析化学》杂志中对1,3,5-三甲基苯光氧化产生的二次有机气溶胶中的低聚物进行了实时检测。他们的研究结果对于环境监测和了解气溶胶形成过程具有重要意义(Gross et al., 2006)。

作用机制

Target of Action

2-Iodo-1,3,5-trimethoxybenzene, also known as 1,3,5-Trimethoxy-4-iodobenzene or 2,4,6-trimethoxyiodobenzene, is a chemical compound used in organic synthesis It’s structurally similar to 1,3,5-trimethoxybenzene, which is known to interact with various alcohols and acids .

Mode of Action

It’s used as a primary and secondary intermediate in organic synthesis , suggesting it undergoes reactions to form other compounds. Its iodine atom could potentially be replaced in nucleophilic substitution reactions, contributing to its utility in synthesis.

Biochemical Pathways

As an intermediate in organic synthesis, it likely participates in various reactions leading to a wide range of end products .

Result of Action

As an intermediate in synthesis, its primary role is likely to contribute to the formation of other compounds rather than exerting direct biological effects .

Action Environment

The action, efficacy, and stability of 2-Iodo-1,3,5-trimethoxybenzene are likely influenced by various environmental factors. For instance, it’s sensitive to light, and it’s recommended to store it in a cool place, in a tightly closed container, and in a dry and well-ventilated area . These precautions suggest that light, temperature, and humidity could affect its stability and reactivity.

安全和危害

属性

IUPAC Name |

2-iodo-1,3,5-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITRNILXEICAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482602 | |

| Record name | 1,3,5-Trimethoxy-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethoxy-4-iodobenzene | |

CAS RN |

2510-49-8 | |

| Record name | 1,3,5-Trimethoxy-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)

![N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide](/img/structure/B3031250.png)

![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)